molecular formula C9H9N3O2 B13276000 2-(6-amino-1H-indazol-1-yl)acetic acid

2-(6-amino-1H-indazol-1-yl)acetic acid

Cat. No.: B13276000
M. Wt: 191.19 g/mol
InChI Key: KLJDJJVTCUIKDT-UHFFFAOYSA-N
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Description

2-(6-amino-1H-indazol-1-yl)acetic acid is an organic compound belonging to the class of indazoles, which are heterocyclic aromatic compounds. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-(6-amino-1H-indazol-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, followed by the formation of C–N and N–N bonds without the use of catalysts or solvents . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(6-amino-1H-indazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(6-amino-1H-indazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like casein kinase II subunit alpha, which plays a role in various cellular processes . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular signaling pathways and biological activities.

Comparison with Similar Compounds

2-(6-amino-1H-indazol-1-yl)acetic acid can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-(6-aminoindazol-1-yl)acetic acid

InChI

InChI=1S/C9H9N3O2/c10-7-2-1-6-4-11-12(5-9(13)14)8(6)3-7/h1-4H,5,10H2,(H,13,14)

InChI Key

KLJDJJVTCUIKDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)CC(=O)O

Origin of Product

United States

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